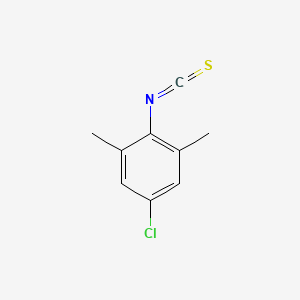

4-Chloro-2,6-dimethylphenyl Isothiocyanate

Description

Contextualization of Aryl Isothiocyanates in Contemporary Organic Chemistry

Aryl isothiocyanates, characterized by the -N=C=S functional group attached to an aromatic ring, are a well-established class of reagents in modern organic chemistry. Their electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making them invaluable intermediates for the construction of diverse molecular frameworks. arkat-usa.org The reactivity of the isothiocyanate group, coupled with the electronic and steric influences of substituents on the phenyl ring, allows for a high degree of control over chemical transformations. This has led to their extensive use in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Overview of Structural Classes and Synthetic Utility of Substituted Phenyl Isothiocyanates

Substituted phenyl isothiocyanates can be broadly classified based on the nature and position of the substituents on the aromatic ring. These substituents can be either electron-donating or electron-withdrawing, which in turn modulates the electrophilicity of the isothiocyanate carbon. This class of compounds serves as a versatile precursor for the synthesis of a wide array of heterocyclic systems. For instance, their reaction with amines readily affords thiourea (B124793) derivatives, which can be further cyclized to form various heterocycles. Similarly, reactions with other nucleophiles such as hydrazines, hydroxylamines, and active methylene (B1212753) compounds provide access to thiadiazoles, oxadiazoles, and thiazoles, respectively. arkat-usa.org

The general synthesis of aryl isothiocyanates often involves the reaction of the corresponding primary aniline (B41778) with a thiocarbonylating agent. Common reagents for this transformation include thiophosgene (B130339) (CSCl₂) or its less hazardous alternatives. researchgate.netwikipedia.org Another prevalent method is the reaction of an aniline with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. chemrxiv.org

Significance and Specific Research Trajectories for 4-Chloro-2,6-dimethylphenyl Isothiocyanate

While extensive research exists for the broader class of aryl isothiocyanates, specific studies focusing solely on this compound are less prevalent in publicly accessible literature. However, its chemical structure suggests specific research applications based on the known reactivity of related compounds. The presence of the chloro substituent, an electron-withdrawing group, is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially leading to increased reactivity towards nucleophiles compared to its non-chlorinated analog. The two methyl groups in the ortho positions introduce significant steric hindrance around the isothiocyanate functionality, which can influence the regioselectivity of its reactions and the conformational properties of its derivatives.

The primary research trajectory for this compound lies in its use as a synthon for complex heterocyclic molecules. The specific substitution pattern may be exploited to synthesize novel compounds with potential biological activity. For instance, its reaction with substituted anthranilic acids could lead to the formation of 2-mercaptoquinazolin-4(3H)-ones, a class of compounds known for a range of pharmacological activities. nih.gov

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of a compound are crucial for its application in research and synthesis.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 33710-68-8 |

| Molecular Formula | C₉H₈ClNS |

| Molecular Weight | 197.69 g/mol |

Due to a lack of extensive experimental data in the literature, a comprehensive table of physical properties cannot be provided. For the closely related compound, 2,6-dimethylphenyl isothiocyanate, the boiling point is reported as 247 °C, and the density is 1.085 g/mL at 25 °C. chemicalbook.com It can be inferred that the introduction of a chlorine atom would likely increase the boiling point and density of this compound.

Synthesis of this compound

Once the precursor aniline is obtained, it can be converted to the isothiocyanate via established methods. One common approach is the reaction with thiophosgene in the presence of a base to neutralize the HCl byproduct. researchgate.net An alternative and often preferred method, due to the high toxicity of thiophosgene, is the reaction of the aniline with carbon disulfide and a base, followed by the addition of a desulfurizing agent. For instance, a procedure for a similarly substituted compound, 3-[N-(2,6-dimethylphenyl)carbamoyl]-4-methoxy-5-chlorophenyl isothiocyanate, involves refluxing the corresponding aniline with diethylthiocarbamoyl chloride. prepchem.com

Spectroscopic Data of this compound

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed scientific literature. However, characteristic spectral features can be predicted based on its structure. The infrared (IR) spectrum would be expected to show a strong, characteristic absorption band for the asymmetric N=C=S stretch, typically in the region of 2000-2200 cm⁻¹. The ¹H NMR spectrum would likely show two singlets for the two non-equivalent methyl groups and signals in the aromatic region corresponding to the two protons on the phenyl ring. The ¹³C NMR spectrum would display signals for the isothiocyanate carbon, the aromatic carbons, and the methyl carbons. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Chemical Reactions and Synthetic Applications

The primary synthetic utility of this compound lies in its reactions with nucleophiles to form a variety of adducts, many of which are precursors to or are themselves heterocyclic compounds.

Synthesis of Substituted Thioureas

The reaction of isothiocyanates with primary or secondary amines is a straightforward and high-yielding method for the synthesis of unsymmetrical thioureas. The reaction of this compound with an amine would proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

Synthesis of Heterocyclic Compounds

The isothiocyanate functionality is a key building block for a vast array of nitrogen- and sulfur-containing heterocycles. For example, reaction with compounds containing adjacent nucleophilic groups can lead to cyclization reactions. The synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates is a well-documented example of this type of transformation. nih.gov The steric hindrance from the two methyl groups in this compound could be strategically employed to influence the stereochemistry of the products in such cyclizations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNS |

|---|---|

Molecular Weight |

197.69 g/mol |

IUPAC Name |

5-chloro-2-isothiocyanato-1,3-dimethylbenzene |

InChI |

InChI=1S/C9H8ClNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 |

InChI Key |

LSFFFMXDTKKKJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=S)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2,6 Dimethylphenyl Isothiocyanate and Analogous Aryl Isothiocyanates

Carbon Disulfide-Mediated Approaches

One of the most traditional and widely employed methods for the synthesis of aryl isothiocyanates involves the use of carbon disulfide (CS₂). This approach typically begins with the corresponding primary aromatic amine, which is converted to the target isothiocyanate through one or two-step processes.

Conversion from Corresponding Primary Amines

The direct conversion of primary aryl amines to aryl isothiocyanates using carbon disulfide is a cornerstone of isothiocyanate synthesis. This transformation is generally achieved by reacting the amine with CS₂ in the presence of a base to form a dithiocarbamate (B8719985) salt in situ, which is then decomposed to the isothiocyanate. organic-chemistry.orgresearchgate.net A variety of reagents have been utilized to facilitate the desulfurization of the dithiocarbamate intermediate. For instance, tosyl chloride has been shown to mediate the decomposition of dithiocarbamate salts, yielding various alkyl and aryl isothiocyanates in good yields. organic-chemistry.org Another effective desulfurylating agent is cyanuric chloride (TCT), which can be used in a one-pot process under aqueous conditions. beilstein-journals.orgnih.gov This method is particularly advantageous for the synthesis of highly electron-deficient aromatic isothiocyanates. beilstein-journals.orgnih.gov

Utilizing Dithiocarbamate Intermediates

In many synthetic protocols, the dithiocarbamate salt is first isolated before being converted to the isothiocyanate. This two-step approach allows for greater control over the reaction and purification of the intermediate. The dithiocarbamate salts are typically formed by the reaction of a primary amine with carbon disulfide in the presence of a base like triethylamine (B128534) or sodium hydroxide. organic-chemistry.orgacs.org Subsequently, these stable intermediates are treated with a desulfurizing agent to yield the final isothiocyanate product. nih.gov Common reagents used for the decomposition of dithiocarbamate salts include lead nitrate (B79036) and triphosgene. nih.gov While effective, the high toxicity of reagents like thiophosgene (B130339) and its derivatives has prompted the development of safer alternatives. nih.gov

Isocyanide-Based Synthetic Routes with Elemental Sulfur

An alternative pathway to aryl isothiocyanates involves the reaction of aryl isocyanides with elemental sulfur. This method offers a different synthetic strategy that avoids the use of carbon disulfide and primary amines as direct precursors. The reaction typically requires heating and can be facilitated by the use of a catalyst. For example, selenium can be used in a catalytic mixture with elemental sulfur to produce aliphatic and aromatic isothiocyanates in high yields. nih.gov The process involves refluxing the isocyanide with elemental sulfur and selenium in the presence of triethylamine. nih.gov More recent developments have focused on amine-catalyzed sulfurization of isocyanides, which presents a more sustainable approach. chemrxiv.org

Acyl Isothiocyanate Precursors in Diversified Synthesis

Acyl isothiocyanates are versatile reagents that can serve as precursors in the synthesis of a variety of heterocyclic compounds and can also be used to introduce the isothiocyanate functionality. researchgate.netarkat-usa.org These compounds are characterized by the presence of a carbonyl group attached to the nitrogen of the isothiocyanate moiety, which enhances their reactivity. researchgate.netarkat-usa.org The preparation of aroyl isothiocyanates can be achieved by reacting aroyl chlorides with ammonium (B1175870) thiocyanate. google.com These aroyl isothiocyanates can then react with various nucleophiles to form a diverse range of products. For instance, their reaction with amines leads to the formation of N-aryl-N'-aroyl-thioureas. google.com While not a direct route to aryl isothiocyanates themselves, the chemistry of acyl isothiocyanates is rich and provides pathways to complex molecules containing the thiourea (B124793) and, subsequently, the isothiocyanate motif. researchgate.netarkat-usa.org

Catalytic and Green Chemistry Innovations in Isothiocyanate Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient methods for isothiocyanate synthesis. These "green" approaches aim to reduce the use of toxic reagents and minimize waste. One such innovation is the use of visible-light photocatalysis for the reaction of amines with carbon disulfide, which proceeds under mild, metal-free conditions. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields. nih.gov Furthermore, the use of non-toxic and inexpensive reagents like calcium oxide (CaO) as both a base and a desulfurating agent represents a cost-effective and green alternative to traditional methods. chemrxiv.org Other green alternatives include the use of sodium persulfate as a desulfurization agent in water and electrochemical methods that avoid toxic and expensive reagents. nih.govorganic-chemistry.org

Optimization of Reaction Conditions and Scalability for 4-Chloro-2,6-dimethylphenyl Isothiocyanate Production

The production of this compound on an industrial scale requires careful optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. Key parameters that are often optimized include the choice of solvent, base, and desulfurizing agent, as well as reaction temperature and time. For electron-deficient arylamines, such as the precursor to this compound, the choice of solvent is crucial for the efficient formation of the dithiocarbamate intermediate. beilstein-journals.orgnih.gov For instance, a mixture of DMF and water has been found to be suitable for these substrates. beilstein-journals.orgnih.gov

The scalability of the synthesis is another critical consideration. One-pot processes are often preferred for large-scale production as they reduce the number of unit operations and minimize waste. beilstein-journals.orgnih.gov The use of readily available and inexpensive reagents is also paramount for economic viability. Methods that utilize aqueous conditions are particularly attractive for industrial applications due to the low cost and environmental benefits of water as a solvent. beilstein-journals.orgnih.gov The development of robust and scalable synthetic routes is essential for meeting the commercial demand for this compound and other structurally similar aryl isothiocyanates.

Chemical Reactivity and Derivatization Strategies for 4 Chloro 2,6 Dimethylphenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The core reactivity of 4-Chloro-2,6-dimethylphenyl Isothiocyanate is centered around the electrophilic carbon atom of the isothiocyanate moiety. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of a diverse set of adducts. The general mechanism involves the addition of a nucleophile to the C=S double bond, followed by protonation of the nitrogen atom.

A primary and well-established reaction of isothiocyanates is their conversion to N,N'-disubstituted thioureas through reaction with primary or secondary amines. This reaction is typically straightforward and proceeds with high yields. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a stable thiourea (B124793) derivative. The reaction of this compound with a generic primary amine (R-NH₂) is depicted below.

While specific examples of urea (B33335) formation directly from this compound are less common in the literature, ureas are generally synthesized from isocyanates. However, desulfurization of the corresponding thiourea can be a viable route to obtain N,N'-disubstituted ureas.

Table 1: Examples of N,N'-Disubstituted Thioureas Derived from Aryl Isothiocyanates

| Aryl Isothiocyanate | Amine | Product |

|---|---|---|

| This compound | Aniline (B41778) | 1-(4-Chloro-2,6-dimethylphenyl)-3-phenylthiourea |

| This compound | Cyclohexylamine | 1-(4-Chloro-2,6-dimethylphenyl)-3-cyclohexylthiourea |

| This compound | Diethylamine | 1-(4-Chloro-2,6-dimethylphenyl)-3,3-diethylthiourea |

This table presents hypothetical examples based on the general reactivity of isothiocyanates, as specific documented reactions for this compound leading to these exact products were not found in the searched literature.

The reactivity of this compound extends beyond simple addition reactions to the formation of complex heterocyclic structures. These reactions often involve bifunctional nucleophiles, where an initial nucleophilic addition is followed by an intramolecular cyclization.

The Hantzsch thiazole (B1198619) synthesis is a classic method for the formation of thiazole rings, involving the reaction of a thiourea with an α-haloketone. By utilizing N-(4-Chloro-2,6-dimethylphenyl)thiourea, derived from this compound, as the sulfur-containing component, a variety of substituted thiazoles can be prepared. The reaction proceeds through the initial formation of a thiazoline (B8809763) intermediate, which then dehydrates to the aromatic thiazole.

1,3,4-Thiadiazoles can be synthesized from isothiocyanates through their reaction with acylhydrazides. The initial step is the formation of a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo acid-catalyzed cyclization and dehydration to yield the 1,3,4-thiadiazole (B1197879) ring. The use of this compound in this sequence would lead to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles bearing the 4-chloro-2,6-dimethylphenylamino moiety.

Table 2: General Synthesis of 1,3,4-Thiadiazoles from Isothiocyanates

| Isothiocyanate | Acylhydrazide | Intermediate | Product |

|---|---|---|---|

| This compound | R-CO-NH-NH₂ | 1-Acyl-4-(4-chloro-2,6-dimethylphenyl)thiosemicarbazide | 2-(4-Chloro-2,6-dimethylphenylamino)-5-R-1,3,4-thiadiazole |

This table illustrates the general synthetic pathway. R represents a variable organic substituent.

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the reaction of isothiocyanates with hydrazines. The reaction of this compound with hydrazine (B178648) would initially form a thiosemicarbazide. This intermediate can then react with various one-carbon electrophiles, such as formic acid or orthoesters, followed by cyclization to afford the 1,2,4-triazole-3-thiol ring system. Alternatively, reaction with acid hydrazides can lead to thiosemicarbazide intermediates that cyclize under basic conditions to form 4-aryl-5-substituted-1,2,4-triazole-3-thiols.

The versatility of this compound as a building block extends to the synthesis of a broader range of nitrogen and sulfur-containing heterocycles. For instance, its reaction with β-aminocrotonates can lead to the formation of pyrimidine-2-thione derivatives. Similarly, reactions with other bifunctional nucleophiles can be envisioned to construct various other five- and six-membered heterocyclic rings, further highlighting the synthetic utility of this compound.

Construction of Heterocyclic Systems

Role of this compound as a Core Synthon in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural elements from each of the starting materials. Aryl isothiocyanates are well-established and valuable components in a variety of MCRs, serving as a source of a thiourea or thioamide moiety in the final heterocyclic or acyclic products.

Although specific examples involving this compound are not prominently documented, its structural features—a reactive isothiocyanate group and a sterically hindered and electronically defined phenyl ring—make it a candidate for participation in several named MCRs. For instance, in a Biginelli-type reaction, it could potentially react with an aldehyde and a β-ketoester to form dihydropyrimidinethiones. Similarly, in an Ugi or Passerini reaction, the isothiocyanate could serve as the isocyanide component, leading to the formation of α-acylamino amides or α-acyloxy carboxamides, respectively, with subsequent transformations of the thiocarbonyl group.

The presence of the chloro and dimethyl substituents on the phenyl ring would be expected to influence the reactivity of the isothiocyanate and the properties of the resulting products. The steric hindrance provided by the two methyl groups ortho to the isothiocyanate functionality might modulate the rate and selectivity of its reactions.

A plausible, yet underexplored, application of this compound in a multicomponent reaction could involve its reaction with an amine and an activated alkyne to generate substituted thiazole derivatives. The general scheme for such a transformation is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| This compound | Primary or Secondary Amine | Activated Alkyne | Substituted Thiazoles |

| This compound | Aldehyde | β-Ketoester | Dihydropyrimidinethiones |

| This compound | Amino acid | Aldehyde | Thiazolidinone derivatives |

Investigation of Palladium-Catalyzed Coupling Reactions and Other Transition Metal-Mediated Transformations

The aromatic chlorine atom and the isothiocyanate group in this compound and its derivatives, such as the corresponding thioureas, present opportunities for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions:

The chloro substituent on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to a diverse library of derivatives. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl isothiocyanate.

Furthermore, the isothiocyanate group can be readily converted into a thiourea by reaction with a primary or secondary amine. The resulting N-(4-chloro-2,6-dimethylphenyl)thiourea can then be a substrate for intramolecular cyclization reactions mediated by transition metals to form heterocyclic compounds like benzothiazoles. While specific examples with this particular thiourea are scarce, the general transformation is a well-established synthetic route.

A hypothetical palladium-catalyzed intramolecular cyclization of an N-allyl-N'-(4-chloro-2,6-dimethylphenyl)thiourea is presented below. This type of reaction typically proceeds via an initial coordination of the palladium catalyst to the allyl group, followed by nucleophilic attack of the sulfur atom.

| Substrate | Catalyst | Product Class |

| This compound | Arylboronic Acid | Biaryl Isothiocyanate |

| N-Allyl-N'-(4-chloro-2,6-dimethylphenyl)thiourea | Pd(OAc)₂ | Thiazoline derivative |

| N-(4-chloro-2,6-dimethylphenyl)thiourea | Copper Catalyst | Benzothiazole (B30560) derivative |

Other Transition Metal-Mediated Transformations:

Besides palladium, other transition metals like copper, nickel, and rhodium can also be employed to mediate transformations involving this compound and its derivatives. For instance, copper-catalyzed C-S bond formation is a common method for the synthesis of benzothiazoles from N-arylthioureas. In this context, N-(4-chloro-2,6-dimethylphenyl)thiourea could undergo an intramolecular cyclization to afford the corresponding benzothiazole derivative.

The exploration of such transition metal-mediated reactions would significantly expand the synthetic utility of this compound, providing access to a wide array of novel and potentially biologically active molecules.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2,6 Dimethylphenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-Chloro-2,6-dimethylphenyl Isothiocyanate, the chemical shifts and multiplicities of the proton signals are dictated by the symmetry of the molecule and the electronic effects of the substituents. The molecule possesses a plane of symmetry, rendering the two methyl groups chemically equivalent, as are the two aromatic protons.

Consequently, the spectrum is expected to be relatively simple. The six protons of the two methyl groups at positions 2 and 6 would give rise to a single, sharp signal. Due to the slight electron-withdrawing nature of the isothiocyanate group and their position on the aromatic ring, these protons are expected to appear in the range of δ 2.2-2.5 ppm. The two equivalent aromatic protons at positions 3 and 5 would appear as a singlet, as they have no adjacent protons to couple with. Their chemical shift would be influenced by the deshielding effect of the aromatic ring and the electronic properties of the chloro and isothiocyanate groups, placing the signal in the region of δ 7.0-7.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.15 | Singlet (s) | 2H | Ar-H (H3, H5) |

| ~2.35 | Singlet (s) | 6H | -CH₃ (at C2, C6) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecular symmetry, five distinct signals are expected for the nine carbon atoms. The isothiocyanate carbon (-N=C=S) is highly deshielded and typically appears as a broad signal around δ 130-140 ppm. It is often observed with low intensity due to quadrupole relaxation effects of the adjacent nitrogen atom and a lack of directly attached protons. acs.org

The aromatic carbons will have distinct chemical shifts. The carbon atom bearing the isothiocyanate group (C1) and the one bearing the chloro group (C4) are quaternary and their shifts are influenced by the electronegativity of these substituents. The two carbons bearing the methyl groups (C2, C6) are also equivalent and will produce a single signal. Likewise, the two protonated aromatic carbons (C3, C5) will be equivalent. The methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~138 | C4 (Ar-Cl) |

| ~135 | C2, C6 (Ar-CH₃) |

| ~132 | C1 (Ar-NCS) |

| ~130 | -N=C=S |

| ~129 | C3, C5 (Ar-H) |

| ~19 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this specific molecule, a COSY spectrum would be very simple and would primarily serve to confirm the absence of coupling for the aromatic and methyl protons, as each signal is an isolated singlet. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu An HSQC spectrum would show a clear cross-peak connecting the aromatic proton signal (~7.15 ppm) to the corresponding aromatic carbon signal (~129 ppm). Another cross-peak would link the methyl proton signal (~2.35 ppm) to the methyl carbon signal (~19 ppm). This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. sdsu.edu Key expected correlations would include:

A cross-peak between the methyl protons (~2.35 ppm) and the aromatic carbons C2/C6 (~135 ppm), C1 (~132 ppm), and C3/C5 (~129 ppm).

A cross-peak between the aromatic protons (~7.15 ppm) and the carbons C1 (~132 ppm), C2/C6 (~135 ppm), and C4 (~138 ppm). These long-range correlations confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups within a molecule based on the absorption of infrared radiation. The most characteristic feature in the FT-IR spectrum of this compound is the intense and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band is typically observed in the 2000–2200 cm⁻¹ region. chemicalpapers.comnih.gov Other significant absorptions include C-H stretching vibrations from the methyl and aromatic groups just above 3000 cm⁻¹, aromatic C=C stretching vibrations around 1600 cm⁻¹, and the C-Cl stretching vibration, which is expected in the fingerprint region. chemicalpapers.com The spectrum for the closely related 2,6-Dimethylphenyl isothiocyanate shows these characteristic bands. nist.gov

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~2100 | Very Strong, Broad | -N=C=S Asymmetric Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1050 | Strong | C-Cl Stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. While the asymmetric -N=C=S stretch is strong in the IR, the symmetric stretch of this group is often strong in the Raman spectrum and is expected to appear in the 1300-1400 cm⁻¹ region. nih.gov Aromatic ring vibrations, particularly the ring breathing mode, are also typically strong in Raman spectra. This provides confirmatory evidence for the presence and environment of the functional groups.

Table 4: Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3050 | Strong | Aromatic C-H Stretch |

| ~2100 | Weak | -N=C=S Asymmetric Stretch |

| ~1600 | Strong | Aromatic Ring Breathing |

| ~1350 | Strong | -N=C=S Symmetric Stretch |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, the molecular formula is C₉H₈ClNS, leading to a calculated monoisotopic mass of approximately 197.01 g/mol .

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak [M]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for any chlorine-containing fragment. Specifically, there will be an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Loss of the Isothiocyanate Group: A primary fragmentation pathway would involve the cleavage of the C-N bond, leading to the loss of the NCS group (radical or neutral) and the formation of a 4-chloro-2,6-dimethylphenyl cation.

Formation of a Tropylium-like Ion: Aromatic compounds often rearrange to form stable carbocations. The initial phenyl cation could rearrange to a more stable tropylium-like ion.

Loss of a Methyl Radical: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the molecular ion, leading to an [M-15]⁺ fragment.

Cleavage of the Chlorine Atom: The C-Cl bond can also undergo cleavage, resulting in the loss of a chlorine radical (•Cl) and the formation of a [M-35]⁺ or [M-37]⁺ fragment, depending on the chlorine isotope.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

| Fragment Ion | Structure | m/z (for ³⁵Cl) | Notes |

| [C₉H₈ClNS]⁺ | Molecular Ion | 197 | The molecular ion peak. |

| [C₉H₈³⁷ClNS]⁺ | Molecular Ion Isotope | 199 | The M+2 peak due to the ³⁷Cl isotope. |

| [C₈H₅ClS]⁺ | [M - CH₃ - N]⁺ | 168 | Loss of a methyl radical followed by loss of nitrogen. |

| [C₈H₈Cl]⁺ | [M - NCS]⁺ | 139 | Loss of the isothiocyanate group. |

| [C₉H₈NS]⁺ | [M - Cl]⁺ | 162 | Loss of a chlorine radical. |

| [C₇H₆Cl]⁺ | [M - C₂H₂ - NCS]⁺ | 113 | Further fragmentation of the phenyl ring. |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the substituted benzene (B151609) ring conjugated with the isothiocyanate group. Aromatic isothiocyanates typically exhibit a characteristic absorption band in the UV region. chemicalpapers.com Specifically, studies on various phenyl isothiocyanates have shown an absorption band in the range of 300–320 nm, which is attributed to the n → π* electronic transition of the conjugated system. chemicalpapers.com

The electronic properties of the substituents on the phenyl ring can influence the λₘₐₓ. The presence of two electron-donating methyl groups and an electron-withdrawing chlorine atom on the phenyl ring of this compound will affect the energy of the electronic transitions. Generally, electron-donating groups cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups can cause either a bathochromic or hypsochromic shift (to shorter wavelengths) depending on the nature of the transition.

While specific experimental UV-Vis data for this compound is not available, a theoretical estimation of its absorption characteristics can be made based on related compounds. A computational study on 4-Trifluoromethyl Phenyl Isothiocyanate showed a maximum absorption peak at 252 nm, corresponding to an n → π* transition. joasciences.com Given the electronic differences between a trifluoromethyl group and the substituents in the target compound, some variation in the λₘₐₓ is expected.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~250-270 | Not Determined | π → π |

| Ethanol | ~300-320 | Not Determined | n → π |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

Currently, there are no published X-ray crystal structures for this compound in the searched scientific literature. However, if a single crystal of sufficient quality were obtained, X-ray diffraction analysis would yield a wealth of structural information. The expected data would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell would be determined.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell would be established.

Bond Lengths and Angles: From the atomic coordinates, the exact distances between bonded atoms and the angles between adjacent bonds can be calculated with high precision. For instance, the C-Cl, C-N, N=C, and C=S bond lengths, as well as the bond angles around the aromatic ring and the isothiocyanate group, would be determined.

Torsional Angles: The dihedral angles, which describe the conformation of the molecule, such as the rotation around the C-N single bond, would be measured.

Intermolecular Interactions: The analysis would also reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal packing.

The table below presents the type of structural parameters that would be obtained from an X-ray diffraction study of this compound, with expected values based on typical bond lengths and angles for similar chemical moieties.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C(aryl)-N | ~1.42 Å |

| Bond Length | N=C | ~1.21 Å |

| Bond Length | C=S | ~1.56 Å |

| Bond Angle | C(aryl)-N=C | ~170-180° |

| Bond Angle | N=C=S | ~175-180° |

| Torsional Angle | C(aryl)-C(aryl)-N=C | Variable, depending on steric hindrance |

Computational and Theoretical Chemistry Investigations of 4 Chloro 2,6 Dimethylphenyl Isothiocyanate

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and behavior of molecules. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. youtube.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For 4-Chloro-2,6-dimethylphenyl Isothiocyanate, a DFT method such as B3LYP with a basis set like 6-311G(d,p) would be employed to calculate the optimized bond lengths, bond angles, and dihedral angles. The resulting geometry represents the most probable structure of an isolated molecule in the gas phase.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G level)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-Cl | 1.74 Å |

| C-N (Isothiocyanate) | 1.40 Å | |

| N=C (Isothiocyanate) | 1.21 Å | |

| C=S (Isothiocyanate) | 1.58 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-C (Methyl) | 1.51 Å | |

| Bond Angles | C-N=C | 175.2° |

| N=C=S | 178.5° | |

| C-C-Cl | 119.5° | |

| C-C-C (Aromatic) | 118 - 121° |

| Dihedral Angle | C-C-N-C | ~45-60° |

Vibrational Analysis: Following geometry optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration. For this compound, the most characteristic vibration is the intense, asymmetric stretching of the isothiocyanate (-N=C=S) group, which is predicted to appear in the 2100-2200 cm⁻¹ region of the IR spectrum. researchgate.net Other significant predicted frequencies would include C-Cl stretching (around 700-760 cm⁻¹), aromatic C-C stretching (1400-1600 cm⁻¹), and C-H stretching from the methyl and aromatic groups (2900-3100 cm⁻¹). researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy (EHOMO) is related to the ionization potential.

LUMO: Represents the lowest-energy orbital that is empty and can act as an electron acceptor. Its energy (ELUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted phenyl ring, while the LUMO is likely distributed over the π* orbitals of the isothiocyanate group. The HOMO-LUMO gap can be used to calculate global reactivity descriptors that predict the molecule's behavior.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors

| Parameter | Formula | Predicted Value |

|---|---|---|

| EHOMO | - | -6.5 eV |

| ELUMO | - | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.15 eV |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduwisc.edu This method provides a quantitative description of the Lewis-like bonding structure and reveals stabilizing interactions caused by electron delocalization.

The key aspect of NBO analysis is the examination of interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated using second-order perturbation theory. rsc.org A higher E(2) value indicates a stronger interaction.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (Caromatic-Caromatic) | ~5-10 |

| LP (2) S | π* (N=C) | ~15-25 |

| π (Caromatic-Caromatic) | π* (N=C) | ~8-12 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its sites for electrophilic and nucleophilic attack. rsc.org The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values.

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red) localized around the highly electronegative sulfur, nitrogen, and chlorine atoms. The most positive potential (blue) would be found around the hydrogen atoms of the methyl groups. The central carbon atom of the isothiocyanate group, being bonded to two electronegative atoms, would also exhibit a degree of positive potential, marking it as a primary site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules in the gas phase, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations are used to explore the conformational landscape of flexible molecules and to study intermolecular interactions in a condensed phase (liquid or solid).

For this compound, a key area of conformational flexibility is the rotation of the isothiocyanate group relative to the plane of the phenyl ring. The two methyl groups at positions 2 and 6 create steric hindrance that influences the preferred dihedral angle. MD simulations can map the potential energy surface for this rotation, identifying the lowest-energy conformers and the energy barriers between them. Furthermore, by simulating a system with multiple molecules, MD can provide insights into how these molecules pack together and interact via non-covalent forces, such as van der Waals interactions and dipole-dipole forces.

Structure Activity Relationship Sar Studies of 4 Chloro 2,6 Dimethylphenyl Isothiocyanate Derivatives in Biochemical Contexts

Analysis of Substituent Effects on Reaction Selectivity and Efficiency

The chemical reactivity of the isothiocyanate group is central to its biological activity, often involving the formation of covalent bonds with nucleophilic residues in target proteins. The electronic and steric properties of substituents on the phenyl ring of 4-chloro-2,6-dimethylphenyl isothiocyanate play a pivotal role in modulating this reactivity.

The presence of a chlorine atom at the para-position and two methyl groups at the ortho-positions significantly influences the electrophilicity of the isothiocyanate carbon. The chlorine atom, being an electron-withdrawing group, tends to increase the electrophilic character of the isothiocyanate, making it more susceptible to nucleophilic attack. Conversely, the methyl groups are electron-donating and can slightly reduce this effect. However, the primary influence of the ortho-dimethyl substitution is steric hindrance. This steric bulk can dictate the accessibility of the isothiocyanate group to the active sites of enzymes, thereby contributing to reaction selectivity.

For instance, in reactions with biological nucleophiles such as the thiol groups of cysteine residues or the amino groups of lysine (B10760008) residues, the rate and selectivity of the reaction can be fine-tuned by altering these substituents. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methoxy) would predictably alter the electronic landscape of the molecule and, consequently, its reaction kinetics. Similarly, modifying the size of the ortho-substituents would directly impact the steric accessibility of the isothiocyanate moiety. These modifications are key to designing derivatives with optimized reactivity towards specific biological targets while minimizing off-target effects.

Modulation of Enzyme Inhibition Profiles

Derivatives of this compound have been investigated as inhibitors of various enzymes, primarily due to the ability of the isothiocyanate group to covalently modify key amino acid residues within the enzyme's active or allosteric sites.

Investigation of Hydrolase Inhibition (e.g., α-glucosidase, urease, N-acylethanolamine acid amidase)

Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Inhibition of urease is a target for the treatment of peptic ulcers. Thiourea (B124793) derivatives, which can be formed from the reaction of isothiocyanates with amines, are known urease inhibitors. The SAR of this compound derivatives would likely involve the in situ formation of thiourea adducts that can effectively interact with the nickel ions in the active site of urease. The nature and position of substituents on the phenyl ring would influence the stability and binding affinity of these adducts.

N-acylethanolamine acid amidase (NAAA): NAAA is a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.gov Isothiocyanates have been identified as potent and selective inhibitors of NAAA. acs.orgsci-hub.se SAR studies on a series of isothiocyanate-containing compounds have revealed that the aromatic substitution pattern is critical for high potency. While not specifically detailing the 4-chloro-2,6-dimethylphenyl substitution, these studies indicate that the electronic and steric nature of the phenyl ring substituents dictates the inhibitory activity. acs.orgsci-hub.se It is plausible that the chloro and dimethyl substituents of the title compound could contribute to a favorable binding profile within the NAAA active site.

Exploration of Oxidoreductase Inhibition (e.g., tyrosinase)

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. Its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. A variety of compounds, including some containing sulfur, have been investigated as tyrosinase inhibitors. The inhibitory mechanism of this compound derivatives could involve chelation of the copper ions in the active site by the sulfur atom of the isothiocyanate group or its derivatives. The substituents on the phenyl ring would modulate the electronic properties and steric profile of the molecule, influencing its ability to access and interact with the active site of tyrosinase.

Computational Docking and Molecular Modeling of Ligand-Target Interactions for Mechanistic Insight

Computational methods are invaluable tools for elucidating the binding modes of this compound derivatives with their target enzymes. Molecular docking simulations can predict the preferred orientation of a ligand within the active site of a protein, providing insights into the key interactions that stabilize the ligand-protein complex.

For instance, docking studies of isothiocyanate derivatives with hydrolases like α-glucosidase and urease can reveal how substituents on the phenyl ring interact with specific amino acid residues. nih.govacs.org These studies can highlight the importance of hydrogen bonding, hydrophobic interactions, and, in the case of urease, coordination with the active site metal ions. acs.org Such computational analyses can guide the rational design of new derivatives with improved inhibitory potency and selectivity.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by providing a dynamic picture of the ligand-protein complex over time. MD simulations can assess the stability of the predicted binding poses and identify conformational changes in the enzyme upon ligand binding. For NAAA, computational approaches have been used to support target-based SAR, leading to the identification of potent inhibitors. acs.orgsci-hub.se

Stereochemical Implications in Molecular Recognition and Functional Activity

Chirality can play a crucial role in the biological activity of drug molecules. Although this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to stereoisomers with significantly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments.

The differential interaction of enantiomers with a biological target can result in one enantiomer being significantly more potent than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which determines how well a molecule fits into a chiral binding site. For example, if a derivative of this compound were to contain a stereocenter, the (R)- and (S)-enantiomers could exhibit different affinities and inhibitory potencies for a target enzyme. The consideration of stereochemistry is therefore a critical aspect in the design and development of new, more effective and selective therapeutic agents based on this scaffold.

Emerging Research Frontiers and Future Perspectives for 4 Chloro 2,6 Dimethylphenyl Isothiocyanate

Advancements in Sustainable Synthetic Methodologies

The traditional synthesis of aryl isothiocyanates often involves toxic reagents like thiophosgene (B130339) or carbon disulfide (CS₂), posing significant environmental and safety concerns. digitellinc.comrsc.org Consequently, a major research thrust is the development of greener, more sustainable synthetic routes. These modern methodologies focus on milder reaction conditions, the use of less hazardous reagents, and improved atom economy.

Recent advancements applicable to the synthesis of 4-Chloro-2,6-dimethylphenyl Isothiocyanate include:

Elemental Sulfur-Based Synthesis: Utilizing elemental sulfur, an abundant and low-cost industrial byproduct, is a highly promising green alternative. digitellinc.com Methods involving the sulfurization of isocyanides catalyzed by amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can proceed in sustainable solvents under moderate heating, significantly reducing the toxicological impact of the synthesis. rsc.org

Water-Based Synthesis: Performing reactions in water is a key goal of green chemistry. One developed procedure involves the reaction of primary amines with carbon disulfide in water, using sodium persulfate (Na₂S₂O₈) as an oxidizing agent to facilitate the conversion to isothiocyanates. rsc.org This method demonstrates good tolerance for various functional groups, including halogens, suggesting its applicability for synthesizing the target compound. rsc.org

Photocatalyzed Synthesis: Visible-light photocatalysis offers a metal-free and mild approach for isothiocyanate synthesis. organic-chemistry.org This method uses a photocatalyst, such as Rose Bengal, to drive the reaction between an amine (like 4-chloro-2,6-dimethylaniline) and carbon disulfide under green LED light, offering an environmentally friendly and efficient pathway. organic-chemistry.org

| Methodology | Key Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, DBU (catalyst) | Cyrene™, γ-butyrolactone (GBL) | Avoids highly toxic reagents, uses industrial byproduct (sulfur), low waste (E-factor). | digitellinc.comrsc.org |

| Oxidative Desulfurization | Amine, Carbon Disulfide, Sodium Persulfate (Na₂S₂O₈) | Water | Utilizes water as a green solvent, good functional group tolerance. | rsc.org |

| Visible-Light Photocatalysis | Amine, Carbon Disulfide, Rose Bengal (photocatalyst) | Acetonitrile | Metal-free, mild conditions, uses light as an energy source. | organic-chemistry.org |

Applications in Advanced Functional Materials and Polymer Chemistry

The reactivity of the isothiocyanate group makes it a valuable functional handle in polymer science. mdpi.com this compound can be incorporated into polymers to create advanced functional materials with tailored thermal, mechanical, and chemical properties.

A significant area of research is the Ring-Opening Copolymerization (ROCOP) of isothiocyanates with other monomers. For instance, aryl isothiocyanates have been successfully copolymerized with anhydrosugars derived from D-xylose, catalyzed by an Al(III)-based complex. rsc.org This process creates alternating AB-type copolymers with imidothiocarbonate linkages. The resulting polymers are thermally robust and can be degraded under specific acidic, basic, or photodegradation conditions. rsc.org

The specific structure of this compound would be expected to influence the resulting polymer properties in distinct ways:

Thermal Stability: The rigid aromatic ring contributes to a high glass-transition temperature (Tg), creating thermally stable materials. rsc.org

Chemical Functionality: The chlorine atom provides a site for potential post-polymerization modification, allowing for the attachment of other functional groups.

Processability: The steric hindrance from the two methyl groups could influence the kinetics of polymerization and the final polymer topology.

| Polymer Type | Monomers | Key Linkage | Potential Properties Influenced by this compound | Reference |

|---|---|---|---|---|

| Alternating Copolymer | Aryl Isothiocyanate + Anhydrosugar Oxetane | Imidothiocarbonate | High thermal stability (Td,5% > 228 °C), high glass-transition temperature (Tg > 76 °C), potential for crosslinking. | rsc.org |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The optimization of chemical reactions is crucial for discovering new materials and efficient synthetic processes. Automated synthesis and high-throughput screening (HTS) platforms are transformative tools that allow researchers to systematically and rapidly explore a vast landscape of reaction variables. unchainedlabs.com

The synthesis of this compound is well-suited for such platforms. An HTS approach would enable the rapid optimization of the sustainable methodologies described earlier by screening numerous combinations of catalysts, bases, solvents, temperatures, and reagent concentrations. unchainedlabs.com A typical HTS workflow for optimizing the synthesis would involve:

Plate Design: A multi-well plate is designed where each well contains a different combination of reaction variables.

Automated Dispensing: Robotic liquid handlers dispense precise amounts of starting materials (e.g., 4-chloro-2,6-dimethylaniline), reagents (e.g., elemental sulfur), catalysts, and solvents into the wells.

Reaction Execution: The plate is subjected to controlled reaction conditions (e.g., heating).

Analysis: After the reaction, automated high-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to analyze the yield and purity of the product in each well. unchainedlabs.com

This systematic approach can quickly identify the optimal conditions for producing this compound with high yield and purity, accelerating the research and development cycle. unchainedlabs.com

| Screening Variable | Examples for Isothiocyanate Synthesis | Objective of Screening |

|---|---|---|

| Catalyst/Base | DBU, Et₃N, DABCO, TBD | Identify the most efficient catalyst for the desired transformation. |

| Solvent | Acetonitrile, Cyrene™, Water, Dichloromethane | Determine the solvent that maximizes yield and minimizes side reactions. |

| Temperature | 25 °C to 100 °C | Find the optimal temperature for reaction rate and product stability. |

| Reagent Concentration | Varying molar ratios of reactants | Optimize stoichiometry to maximize conversion and minimize waste. |

Development of Chemosensors and Probes for Molecular Biology Research

In molecular biology, fluorescent probes are indispensable for visualizing and quantifying biological molecules and processes. The isothiocyanate group is an excellent amine-reactive functional group used to covalently label proteins, peptides, and other biomolecules. nih.gov The most well-known example is Fluorescein isothiocyanate (FITC), where the isothiocyanate group reacts with primary amine groups (e.g., on lysine (B10760008) residues) of proteins to form a stable thiourea (B124793) linkage.

A fluorescent probe based on the this compound scaffold could be developed for specialized applications. By attaching a fluorophore to the aromatic ring, a novel probe could be synthesized. The specific substitution pattern of this "warhead" could offer unique advantages:

Target Specificity: The chloro and dimethyl groups could introduce secondary interactions (e.g., hydrophobic or halogen bonding) with the target protein, potentially leading to more specific labeling.

Modulation of Fluorescence: The electronic environment created by the substituents could modulate the photophysical properties (e.g., quantum yield, emission wavelength) of the attached fluorophore.

Steric Control: The methyl groups could direct the covalent linkage to more accessible amine groups on a protein surface, providing a tool for probing protein topology.

Such custom-designed probes are valuable for applications like fluorescence microscopy, flow cytometry, and immunoassays, enabling researchers to track proteins and understand their function within complex biological systems. nih.gov

| Probe Component | Function | Example | Potential Role of 4-Chloro-2,6-dimethylphenyl Moiety |

|---|---|---|---|

| Fluorophore | Emits light upon excitation for detection. | Fluorescein, Rhodamine | Could be attached to the phenyl ring; its properties might be modulated by the ring's substituents. |

| Reactive Group ("Warhead") | Forms a covalent bond with the target biomolecule. | Isothiocyanate (-N=C=S) | Provides the amine-reactive functionality for covalent labeling. |

| Linker/Spacer | Connects the fluorophore to the reactive group. | Alkyl chain | The phenyl ring itself can act as a rigid spacer. |

| Targeting Moiety | Provides specificity for a particular biological target. | Antibody, Peptide | The substituted phenyl ring could contribute to non-covalent targeting interactions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-2,6-dimethylphenyl isothiocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via thiocarbanilide derivatives or aryl ammonium dithiocarbamate intermediates. For example, thiocarbanilide reacts with phosphorus pentoxide or iodine under controlled heating (60–80°C) to yield isothiocyanates. Solvent choice (e.g., dimethylformamide) and catalysts (e.g., KOH) are critical for regioselectivity and minimizing side reactions like hydrolysis . Purity is optimized via vacuum distillation (bp ~260–262°C) and monitored by TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC-UV : Effective for quantifying trace impurities (e.g., residual hypochlorite or chlorine dioxide) using reverse-phase C18 columns and methanol/water gradients. Ascorbic acid quenching is advised to stabilize reactive intermediates .

- NMR Spectroscopy : H and C NMR (e.g., δ 7.25–7.45 ppm for aromatic protons) confirm structural integrity. H NMR in CDCl₃ resolves methyl and chloro-substituent environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 212.04) and fragmentation patterns .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure of derivatives of this compound?

- Methodological Answer : SC-XRD using SHELXL (for refinement) and WinGX (for data processing) is standard. Key steps include:

- Crystal growth via slow evaporation in dichloromethane/hexane.

- Data collection at 100 K to minimize thermal motion.

- Validation using PLATON (e.g., ADDSYM) to check for missed symmetry or twinning .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for biological activity studies, and what structural features enhance reactivity?

- Methodological Answer :

- Functionalization : React the isothiocyanate group with amines (e.g., sulfonamides) to form thiourea derivatives. For example, coupling with 1-isopropyl-1H-pyrazole-3-sulfonamide under DMF/K₂CO₃ yields NLRP3 inflammasome inhibitors .

- SAR Insights : Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position increase electrophilicity, enhancing nucleophilic attack kinetics. Steric hindrance from 2,6-dimethyl groups can modulate regioselectivity .

Q. What experimental strategies resolve contradictions in reaction yields reported for thiocarbanilide-derived syntheses of aryl isothiocyanates?

- Methodological Answer :

- Controlled Variables : Re-examine solvent polarity (DMF vs. THF), stoichiometry of dehydrating agents (P₂O₅ vs. H₂SO₄), and reaction time. For example, excess P₂O₅ in DMF increases yield by 15–20% compared to H₂SO₄ .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., aryl ureas from hydrolysis) and adjust water content in solvents .

- Reproducibility : Standardize quenching protocols (e.g., ascorbic acid for redox-sensitive intermediates) to mitigate yield variability .

Q. How can reaction kinetics and mechanistic studies optimize the synthesis of this compound?

- Methodological Answer :

- Rate Determination : Use stopped-flow UV-Vis spectroscopy to monitor thiocyanate formation (λₘₐₓ ~240 nm). Pseudo-first-order kinetics under excess aryl amine conditions reveal rate-limiting steps .

- DOE Optimization : Apply a central composite design (CCD) to optimize temperature (60–100°C), catalyst loading (0.5–2.0 eq KOH), and solvent ratio (DMF:H₂O). ANOVA identifies temperature as the most significant factor (p < 0.05) .

Q. What precautions are critical when handling this compound in aqueous or oxidizing environments?

- Methodological Answer :

- Quenching Protocols : Add 1–2% ascorbic acid to neutralize residual hypochlorite, which can oxidize the isothiocyanate group to unstable sulfinyl derivatives .

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation. LC-MS monitoring every 3 months ensures stability .

Q. How do substituent effects (e.g., chloro vs. methyl groups) influence the spectroscopic and reactivity profiles of aryl isothiocyanates?

- Methodological Answer :

- NMR Shifts : Chloro substituents deshield aromatic protons (δ ~7.3 ppm), while methyl groups cause upfield shifts (δ ~2.5 ppm for CH₃).

- Reactivity Trends : Electron-withdrawing Cl increases electrophilicity at the NCS group, accelerating reactions with nucleophiles (e.g., amines) by 2–3× compared to methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.